molecular formula C27H45NO3 B1662586 OMDM-2 CAS No. 616884-63-0

OMDM-2

Cat. No.: B1662586
CAS No.: 616884-63-0
M. Wt: 431.7 g/mol
InChI Key: ICDMLAQPOAVWNH-HAAQQRBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of OMDM-2 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

OMDM-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Inhibition of Anandamide Uptake
OMDM-2 serves as a reference compound in studies aimed at understanding the mechanisms of AEA uptake and its physiological effects. It has been shown to selectively inhibit the reuptake of AEA, leading to increased levels of this endocannabinoid in the synaptic cleft. This property has significant implications for therapeutic strategies targeting conditions such as anxiety, pain, and inflammation.

Case Study: Social Interaction
A study investigated the effects of this compound on social interaction behaviors in mice. The results indicated that systemic administration of this compound impaired social interaction, suggesting that it reduces activation of presynaptic CB1 receptors. This effect was distinct from that induced by other inhibitors like URB597, highlighting this compound's unique pharmacological profile in modulating endocannabinoid signaling pathways .

Cancer Research

This compound has been explored for its potential synergistic effects with other compounds in cancer treatment.

Case Study: Combination with Curcumin
Research demonstrated that this compound, when combined with curcumin, exhibited enhanced anti-proliferative effects on human breast cancer (MCF-7) and glioblastoma (U-87) cell lines. The study indicated that this combination could potentiate the therapeutic effects of curcumin by increasing AEA levels, thereby promoting apoptosis in cancer cells .

Neurological Studies

This compound's role as an endocannabinoid transporter inhibitor has been pivotal in understanding neurobiological processes.

Case Study: Multiple Sclerosis Model
In a chronic relapsing experimental allergic encephalomyelitis (CREAE) model of multiple sclerosis, this compound was shown to effectively inhibit spasticity without significant cannabimimetic side effects. This suggests its potential as a therapeutic agent for managing spasticity associated with neurological disorders .

Mechanistic Insights into Endocannabinoid Transport

Recent studies have utilized this compound to elucidate the mechanisms underlying endocannabinoid transport across cell membranes.

Research Findings
this compound was tested alongside other eCB transport inhibitors to determine its impact on 2-arachidonoylglycerol (2-AG) signaling pathways. The findings indicated that this compound effectively reduced 2-AG signaling, providing insights into the regulatory mechanisms governing endocannabinoid release and transport .

Data Tables

Application Area Study Focus Key Findings
PharmacologySocial InteractionImpaired social behavior; reduced CB1 receptor activation
Cancer ResearchSynergistic Effects with CurcuminEnhanced anti-proliferative activity in MCF-7 and U-87 cells
Neurological StudiesMultiple Sclerosis ModelInhibited spasticity without significant side effects
Mechanistic InsightsEndocannabinoid Transport MechanismsReduced 2-AG signaling; insights into transport regulation

Mechanism of Action

OMDM-2 exerts its effects by inhibiting the cellular uptake of anandamide. It selectively binds to the transport proteins responsible for anandamide uptake, thereby preventing its reabsorption into cells. This leads to increased levels of anandamide in the extracellular space, enhancing its signaling effects. This compound shows poor affinity for cannabinoid receptors CB1 and CB2, and it has minimal activity at vanilloid receptors .

Comparison with Similar Compounds

OMDM-2 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:

This compound stands out due to its specific inhibition of anandamide uptake without significant activity at other receptors, making it a valuable tool for studying the endocannabinoid system .

Biological Activity

OMDM-2 is a cannabinoid transporter inhibitor that has garnered attention for its potential effects on the endocannabinoid system, particularly in relation to social behavior and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on behavior, and relevant case studies.

This compound functions primarily as an inhibitor of the cannabinoid transporter , which leads to an increase in the availability of endocannabinoids, particularly anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The inhibition of this transporter results in elevated levels of these endocannabinoids, which are known to modulate various physiological processes through their interaction with cannabinoid receptors, primarily CB1 and CB2.

Key Findings on Mechanism

  • Inhibition of Reuptake : this compound prevents the reuptake of endocannabinoids, thereby enhancing their synaptic availability and prolonging their action at cannabinoid receptors .
  • Effects on CB1 Receptors : The compound's action has been shown to reduce social interaction behaviors, indicating a potential reduction in the activation of presynaptic CB1 receptors .

Effects on Behavior

Research indicates that this compound significantly impacts social behavior in animal models. The following table summarizes findings from studies assessing its effects:

Study ReferenceMethodologyMain Findings
Behavioral assays in rodentsThis compound reduced social interaction; effects were reversed by CB1 agonists but not by TRPV1 antagonists.
Pharmacological comparisonsCompared to URB597 (a FAAH inhibitor), this compound's effects on social withdrawal were distinct and not alleviated by increasing endocannabinoid levels.
Neuropharmacological assessmentIndicated that this compound may impair endocannabinoid release, cautioning against its use for enhancing endocannabinoid tone in vivo.

Case Studies

Several case studies have highlighted the implications of using this compound in various experimental contexts:

  • Social Interaction Studies : One study demonstrated that systemic administration of this compound led to significant reductions in social behaviors among rodents. This suggests a potential application for studying social deficits associated with disorders such as autism spectrum disorder (ASD) or schizophrenia .
  • Pharmacological Comparisons : In contrasting this compound with other cannabinoid modulators like URB597, researchers found that while both affected social behaviors, the mechanisms differed significantly. This distinction is crucial for understanding how different compounds might be utilized therapeutically .
  • Neurochemical Analysis : Investigations into the neurochemical changes induced by this compound revealed alterations in endocannabinoid levels and receptor activation patterns, providing insights into its broader implications for neuropharmacology and potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of OMDM-2 in neuronal studies?

this compound functions as a dual-action compound, inhibiting both anandamide (AEA) cellular uptake and fatty acid amide hydrolase (FAAH) activity. Methodologically, researchers assess its uptake inhibition using radiolabeled [¹⁴C]AEA in cell models (e.g., cerebellar granule neurons or CHO cells) and measure FAAH activity via kinetic assays with selective inhibitors like MAFP. Concentration-response curves are critical for determining shifts in EC₅₀ values, particularly when comparing effects with other inhibitors such as VDM-11 .

Q. How should researchers design experiments to assess this compound's effect on TRPV1-mediated neurosecretion?

Experimental protocols should:

  • Include controls with and without bovine serum albumin (BSA), as BSA binds AEA and alters its bioavailability .
  • Use TRPV1 agonists (e.g., capsaicin [CAP], resiniferatoxin [RTX]) to stimulate calcitonin gene-related peptide (CGRP) release in trigeminal ganglion (TG) neurons.
  • Pre-treat neurons with this compound (10–60 μM) to evaluate concentration-dependent inhibition.
  • Quantify CGRP release via ELISA or radioimmunoassay, ensuring statistical rigor with ANOVA and post-hoc tests (e.g., Tukey’s test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s FAAH inhibition?

Discrepancies in IC₅₀ values (e.g., 5 μM in cerebellar granule neurons vs. >50 μM in RBL-2H3 cells) may stem from:

  • Cell-specific factors : Differences in FAAH isoform expression or membrane transporter density.
  • Assay conditions : Variations in pre-incubation times or substrate concentrations. To address this, standardize protocols across models, validate enzyme sources, and use FAAH-selective inhibitors (e.g., URB-597) as positive controls .

Q. What methodological considerations are critical when analyzing this compound's dual inhibition of AEA uptake and FAAH?

  • Mechanistic isolation : Combine this compound with selective inhibitors (e.g., MAFP for FAAH) to dissect contributions of each pathway.
  • Kinetic analysis : Perform time-course experiments to distinguish acute uptake inhibition from prolonged FAAH blockade.
  • Data normalization : Account for batch-to-batch variability in neuronal cultures by normalizing CGRP release to baseline activity or protein content .

Q. How does the presence of serum albumin (BSA) influence experimental outcomes in this compound studies?

BSA sequesters hydrophobic compounds like AEA, reducing their effective concentration. In its absence:

  • AEA’s EC₅₀ for TRPV1 activation decreases (i.e., potency increases).
  • This compound’s inhibitory effects on AEA uptake become more pronounced. Researchers should explicitly report BSA usage in methodologies to ensure reproducibility .

Q. Data Management and Reproducibility

Q. How should researchers manage contradictory data in this compound studies?

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental conditions (e.g., BSA concentration, cell passage number) in Data Management Plans (DMPs).
  • Metadata standards : Use repositories like Zenodo or institutional databases to share raw data and analysis scripts.
  • Peer validation : Collaborate with independent labs to replicate key findings, especially for disputed IC₅₀ values .

Q. What statistical approaches are recommended for analyzing concentration-dependent effects of this compound?

  • Nonlinear regression : Fit concentration-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ and Hill coefficients.
  • Error analysis : Report confidence intervals for fitted parameters and use bootstrap methods to assess robustness.
  • Multivariate analysis : Apply principal component analysis (PCA) when comparing this compound’s effects across multiple agonists (e.g., CAP, RTX, AEA) .

Q. Experimental Optimization

Q. What strategies improve the reliability of this compound’s inhibition assays in TRPV1 studies?

  • Dose calibration : Perform pilot studies to identify non-toxic this compound concentrations (typically ≤60 μM).
  • Blinding : Use blinded protocols for data collection and analysis to minimize bias.
  • Cross-validation : Confirm results with orthogonal methods (e.g., electrophysiology for TRPV1 activity, LC-MS for AEA quantification) .

Q. How can researchers differentiate this compound’s direct TRPV1 effects from upstream signaling modulation?

  • Genetic knockout models : Use TRPV1⁻/⁻ cells or siRNA knockdown to isolate receptor-specific effects.
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in real-time to distinguish TRPV1 activation from secondary pathways.
  • Inhibitor panels : Test this compound alongside TRPV1 antagonists (e.g., capsazepine) to validate target specificity .

Properties

IUPAC Name

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDMLAQPOAVWNH-HAAQQRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616884-63-0
Record name OMDM-2 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMDM-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OMDM-2
Reactant of Route 2
Reactant of Route 2
OMDM-2
Reactant of Route 3
Reactant of Route 3
OMDM-2
Reactant of Route 4
Reactant of Route 4
OMDM-2
Reactant of Route 5
Reactant of Route 5
OMDM-2
Reactant of Route 6
Reactant of Route 6
OMDM-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.